Bis(1,5-cyclooctadiene) dirhodium dichloride
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Overview
Description
Preparation Methods
The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves heating a solution of hydrated rhodium trichloride with 1,5-cyclooctadiene in aqueous ethanol in the presence of sodium carbonate . The reaction can be represented as follows: [ 2 \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2 \text{COD} + 2 \text{CH}_3\text{CH}_2\text{OH} + 2 \text{Na}_2\text{CO}_3 \rightarrow [\text{RhCl(COD)}]_2 + 2 \text{CH}_3\text{CHO} + 8 \text{H}_2\text{O} + 2 \text{CO}_2 + 4 \text{NaCl} ]
Chemical Reactions Analysis
Chloro(1,5-cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with a variety of Lewis bases (L) to form adducts with the stoichiometry RhCl(L)(COD).
Hydrogenation Reactions: It serves as a chiral catalyst capable of asymmetrically hydrogenating certain prochiral alkenes.
Coupling Reactions: It acts as a catalyst for coupling 1,3-dienes with activated hydrocarbons.
Scientific Research Applications
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is extensively used in scientific research due to its versatility as a catalyst. Some of its applications include:
Catalysis: It is a widely used precursor to homogeneous catalysts, particularly in asymmetric hydrogenation.
Synthesis of Metal Ligands: It is used in the synthesis of other metal ligands for catalysis.
Hydroformylation Reactions: It is modified and coated on the surface of ferrite magnetic nanoparticles for catalyzing hydroformylation reactions of olefins.
Mechanism of Action
The mechanism of action of Chloro(1,5-cyclooctadiene)rhodium(I) dimer involves the formation of adducts with Lewis bases. The molecule consists of a pair of square planar rhodium centers bound to a 1,5-cyclooctadiene and two chloride ligands that are shared between the rhodium centers . This structure allows it to act as an effective catalyst in various chemical reactions.
Comparison with Similar Compounds
Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be compared with other similar compounds such as:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer
- Chlorobis(cyclooctene)rhodium(I) dimer
- Hydroxy(cyclooctadiene)rhodium(I) dimer
These compounds share similar catalytic properties but differ in their specific applications and reactivity. Chloro(1,5-cyclooctadiene)rhodium(I) dimer is unique in its ability to form stable adducts with a variety of Lewis bases, making it a versatile and valuable catalyst in synthetic chemistry .
Properties
IUPAC Name |
cycloocta-1,5-diene;rhodium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQCHVMABBNQW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Rh2-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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